molecular formula C23H22N10 B10921215 2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10921215
M. Wt: 438.5 g/mol
InChI Key: FLGNIEGUMAQBTA-UHFFFAOYSA-N
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Description

2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the formation of the tetrazole ring. The tetrazole ring can be synthesized using a click chemistry approach, which typically involves the reaction of an azide with a nitrile . The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile . The final step involves the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine ring system through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the development of more efficient catalysts for the Friedel-Crafts alkylation .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of three distinct heterocyclic systems, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H22N10

Molecular Weight

438.5 g/mol

IUPAC Name

4-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H22N10/c1-2-4-16(5-3-1)18-28-31-33(29-18)23-9-14-6-15(10-23)8-22(7-14,12-23)21-26-20-17-11-25-27-19(17)24-13-32(20)30-21/h1-5,11,13-15H,6-10,12H2,(H,25,27)

InChI Key

FLGNIEGUMAQBTA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C6=NN7C=NC8=C(C7=N6)C=NN8

Origin of Product

United States

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